N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide
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Overview
Description
N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C10H13Cl2NO2S It is characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide typically involves the reaction of 3,4-dichlorophenethylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{3,4-dichlorophenethylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(3,4-dichlorophenyl)methyl]amino}ethyl)methanesulfonamide
- N-(2-{[1-(3,4-dichlorophenyl)ethyl]amino}ethyl)methanesulfonamide
- N-{4-[(2S)-3-{[2-(3,4-dichlorophenyl)ethyl]amino}-2-hydroxypropoxy]phenyl}methanesulfonamide
Uniqueness
N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide is unique due to its specific structural features, such as the dichlorophenyl group and the methanesulfonamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11Cl2NO2S |
---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-15(13,14)12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
VBZPFPZIBOYQOV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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